![molecular formula C17H24N2O2 B2436714 [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid CAS No. 512809-80-2](/img/structure/B2436714.png)

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

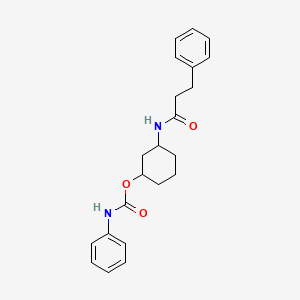

“[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . This compound also contains an adamantan-1-yl group and an acetic acid group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring provides a planar structure, while the adamantan-1-yl group, which is a type of cycloalkane, gives the molecule a three-dimensional structure .Scientific Research Applications

Antiviral Activity

The compound has shown promising in vitro anticoronavirus activity . Its structural variations on the phenyl moiety allow fine-tuning of biological properties toward antiviral effects. Further studies are needed to explore its potential as an antiviral agent.

Antitumoral Activity

The same compound exhibits antitumoral activity . It inhibits tubulin polymerization, which contributes to its effectiveness against cancer cells. Researchers are investigating its mechanisms and potential clinical applications.

Treatment of Idiopathic Pulmonary Fibrosis

A derivative of this compound has been selected for clinical investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis . This debilitating lung disease lacks effective treatments, making this research area crucial.

Bioorthogonal Probes

Interestingly, this compound has been used as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualization in living cells . Its unique properties make it valuable for imaging and diagnostic applications.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives possess various biological activities , which suggests that they interact with multiple targets.

Mode of Action

Pyrazole derivatives are known to exhibit diverse pharmacological effects . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it’s likely that this compound affects multiple pathways, leading to downstream effects on cellular processes.

Result of Action

The diverse biological activities of pyrazole derivatives suggest that this compound likely has multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-10-15(11(2)19-18-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(20)21/h12-13H,3-9H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGTVFWQTAHJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)

![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)

![2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone](/img/structure/B2436644.png)

![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2436649.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)

![(6-Cyclopentyloxypyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2436652.png)

![4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2436653.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)